Norethindrone-13C2

Isotope Dilution Mass Spectrometry Analytical Chemistry Bioanalysis

Researchers relying on deuterated ethynylestradiol internal standards frequently encounter deuterium/hydrogen exchange, which alters retention time and compromises ionization efficiency. Norethindrone-13C2 eliminates this variability through 13C-labeling at the ethynyl group (positions 20 and 21), providing a +2 Da mass shift with identical physicochemical behavior to the native analyte. - Enables method detection limits below 1 ng/L in wastewater and groundwater, meeting environmental monitoring regulatory requirements. - Delivers inter-day precision <15% CV and accuracy within 85-115% in human plasma bioanalytical methods. - Achieves >90% recovery with LOQ as low as 0.04 μg/kg in food crop residue analysis per EU and US FDA guidelines. Supplied as neat solid; inquire for custom solution preparations.

Molecular Formula C20H26O2
Molecular Weight 300.4 g/mol
Cat. No. B14083844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone-13C2
Molecular FormulaC20H26O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1+1,3+1
InChIKeyVIKNJXKGJWUCNN-FCTOQDIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C2-Ethynylestradiol – Certified Standard for MS Quantitation


This compound is a stable isotope-labeled analog of the synthetic estrogen 17α-ethynylestradiol (EE2), specifically labeled with two 13C atoms at the ethynyl group (positions 20 and 21) . It is primarily employed as an internal standard (IS) in mass spectrometry-based assays for the accurate quantitation of EE2 in complex biological and environmental matrices . The 13C2 labeling ensures a mass difference of +2 Da relative to the unlabeled analyte, enabling precise isotope dilution mass spectrometry (IDMS) while maintaining near-identical physicochemical properties to the native compound .

Why 13C2-Ethynylestradiol Cannot Be Replaced


In-class compounds such as unlabeled EE2, 13C3-EE2, and D4-EE2 are not interchangeable due to distinct analytical performance characteristics. Unlabeled EE2 cannot correct for matrix effects or ionization variability in LC-MS/MS, leading to inaccurate quantitation [1]. While deuterated analogs (e.g., D4-EE2) are commonly used, deuterium/hydrogen exchange can alter retention time and ionization efficiency, a phenomenon not observed with 13C-labeled standards [2]. The 13C2-EE2 provides a +2 Da mass shift—sufficient for baseline separation from the unlabeled analyte—while the specific labeling at the ethynyl group (positions 20 and 21) ensures metabolic stability and consistent fragmentation patterns during MS/MS analysis [3]. These factors directly impact assay accuracy, precision, and regulatory compliance, necessitating explicit method validation for each isotopologue.

Quantitative Evidence: 13C2-Ethynylestradiol vs. Alternatives


Isotopic Enrichment vs. Unlabeled EE2

The target compound exhibits an isotopic enrichment of 99 atom% 13C at the labeled positions (20 and 21), as specified by Cambridge Isotope Laboratories (CIL) for product CLM-3375 . This level of enrichment ensures minimal unlabeled interference and a stable +2 Da mass shift. In contrast, unlabeled EE2 (CAS 57-63-6) has a natural abundance 13C isotopic profile and cannot provide the distinct mass signature required for internal standardization [1].

Isotope Dilution Mass Spectrometry Analytical Chemistry Bioanalysis

Isotope Dilution Accuracy and Precision

In a validated GC/MS isotope dilution method for food crops, the use of 13C2-17α-ethynylestradiol as an internal standard enabled recoveries of spiked analytes greater than 90% and achieved method limits of detection (LOD) ranging from 0.01 to 0.20 μg kg⁻¹ [1]. While the comparator (standard addition method) can also provide accurate quantitation, it requires significantly more sample preparation and instrument time per analyte [2].

Environmental Analysis Food Safety Method Validation

Matrix Effect Correction in LC-MS/MS

Stable isotope-labeled internal standards (SIL-IS) such as 13C2-EE2 coelute precisely with the native analyte, thereby experiencing identical ionization suppression or enhancement in the electrospray source [1]. In contrast, unlabeled EE2 analysis without an appropriate IS is subject to matrix effects that can cause up to 40% deviation in measured concentration, particularly in complex biological matrices like plasma or urine [2]. The 13C2 label provides a distinct mass shift without altering retention time, a critical advantage over some deuterated analogs where retention time shifts can exceed 0.1 min [3].

LC-MS/MS Bioanalysis Matrix Effects

Metabolic Stability of the Isotopic Label

The 13C2 label on the ethynyl group of EE2 is chemically stable and does not undergo metabolic cleavage or exchange under physiological conditions . This contrasts with deuterium-labeled analogs, where deuterium/hydrogen exchange can occur during metabolism, potentially altering the isotopic signature and compromising quantitative accuracy [1]. In a high-resolution LC-MS/MS metabolism study, the use of stable isotope-labeled EE2 (including 13C2 and deuterated forms) allowed for confident identification of metabolites by tracking the isotopic signature across biotransformation pathways [2].

Drug Metabolism Metabolite Identification ADME

13C2-Ethynylestradiol: Validated Applications


EE2 Quantitation in Environmental Water

Use as an isotope dilution internal standard for LC-MS/MS or GC/MS determination of ethynylestradiol in wastewater, surface water, and groundwater. The 13C2 label corrects for matrix effects from dissolved organic matter and ensures method detection limits below 1 ng/L, as required by environmental monitoring regulations [1].

Bioequivalence and Pharmacokinetic Studies of Oral Contraceptives

Incorporate into validated bioanalytical methods for quantifying EE2 in human plasma following administration of combined oral contraceptives. The 13C2-EE2 internal standard enables accurate measurement of plasma concentration-time profiles, with typical inter-day precision <15% CV and accuracy within 85-115% of nominal values [2].

Metabolite Profiling in Drug Metabolism Studies

Employ in untargeted high-resolution LC-MS/MS workflows to track EE2 biotransformation products in hepatocyte or microsomal incubations. The stable 13C2 isotopic signature allows for confident differentiation of drug-related metabolites from endogenous interferences, even for low-abundance or reactive species [3].

Food Safety Testing for Estrogenic Contaminants

Apply as a surrogate standard in GC/MS-based isotope dilution methods for the analysis of EE2 residues in vegetables, fruits, and other food crops. This approach achieves recoveries >90% and limits of quantification as low as 0.04 μg kg⁻¹, meeting EU and US FDA requirements for monitoring endocrine-disrupting compounds in the food supply [4].

Technical Documentation Hub

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